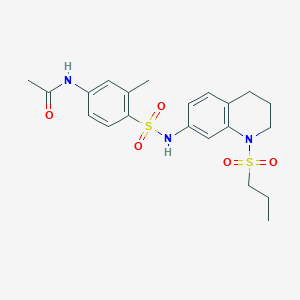

4-(N-Cyclopentylaminomethyl)phenylboronic acid, pinacol ester, HCl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

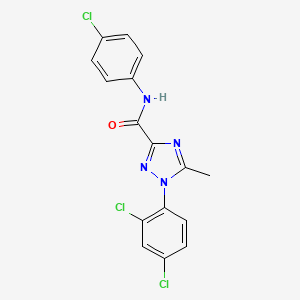

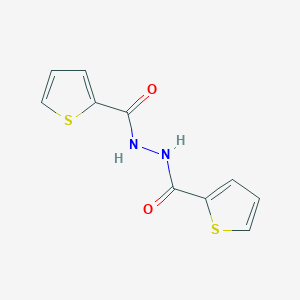

4-(N-Cyclopentylaminomethyl)phenylboronic acid, pinacol ester, HCl, also known as CPB-Pin, is a boronic acid derivative that has been widely used in scientific research. This compound has shown promising results in various biological applications, including cancer therapy, diabetes treatment, and enzyme inhibition.

Mécanisme D'action

Target of Action

Boronic acids and their esters, including pinacol esters, are generally used in metal-catalyzed c-c bond formation reactions like the suzuki–miyaura reaction .

Mode of Action

The compound, being a boronic acid pinacol ester, is involved in the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is the primary biochemical pathway involving this compound. This reaction is arguably the most widely-applied transition metal catalyzed carbon–carbon bond forming reaction to date . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Pharmacokinetics

It’s important to note that boronic acids and their esters are only marginally stable in water . The kinetics of hydrolysis of some phenylboronic pinacol esters is dependent on the substituents in the aromatic ring. Also, the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH .

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki–Miyaura coupling reaction . This reaction is widely used in organic synthesis for the construction of complex organic compounds, including pharmaceuticals, agrochemicals, and materials for organic electronics .

Action Environment

The action of 4-(N-Cyclopentylaminomethyl)phenylboronic acid, pinacol ester, HCl is influenced by environmental factors such as the presence of a metal catalyst (typically palladium), the pH of the environment, and the presence of a base . The compound is also sensitive to air and moisture .

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using 4-(N-Cyclopentylaminomethyl)phenylboronic acid, pinacol ester, HCl in lab experiments is its specificity. It can be used to selectively inhibit the activity of a specific enzyme or protein, without affecting other proteins or enzymes in the cell. However, one of the limitations of using this compound is its potential toxicity. It can cause cell death at high concentrations, which may limit its use in certain experiments.

Orientations Futures

There are several future directions for research on 4-(N-Cyclopentylaminomethyl)phenylboronic acid, pinacol ester, HCl. One area of research is the development of more potent and selective this compound derivatives. Another area of research is the use of this compound in combination with other drugs or therapies to enhance its effectiveness. Finally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in various biological systems.

Conclusion

In conclusion, this compound is a boronic acid derivative that has shown promising results in various biological applications. Its unique chemical properties and specificity make it a valuable tool for studying the mechanism of action of various enzymes and proteins. However, more research is needed to fully understand its potential applications and limitations.

Méthodes De Synthèse

The synthesis of 4-(N-Cyclopentylaminomethyl)phenylboronic acid, pinacol ester, HCl involves the reaction of 4-aminomethylphenylboronic acid with cyclopentylmagnesium bromide, followed by the addition of pinacol and hydrochloric acid. The resulting product is a white crystalline solid that is soluble in most organic solvents.

Applications De Recherche Scientifique

4-(N-Cyclopentylaminomethyl)phenylboronic acid, pinacol ester, HCl has been extensively used in scientific research due to its unique chemical properties. One of the most promising applications of this compound is in cancer therapy. It has been shown to inhibit the growth of cancer cells by blocking the activity of proteasomes, which are responsible for degrading proteins in cells. This compound has also been used as a tool for studying the mechanism of action of various enzymes and proteins.

Propriétés

IUPAC Name |

N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]cyclopentanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28BNO2.ClH/c1-17(2)18(3,4)22-19(21-17)15-11-9-14(10-12-15)13-20-16-7-5-6-8-16;/h9-12,16,20H,5-8,13H2,1-4H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHKKEXYNJDNPEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CNC3CCCC3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29BClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-chlorobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2911149.png)

![8-((2-Methoxy-5-methylphenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2911151.png)

![N-(3-chloro-4-methoxyphenyl)-2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2911157.png)

![NCGC00347403-02_C30H42O12_1,7-Bis(4-hydroxyphenyl)-3-heptanyl 6-O-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)tetrahydro-2-furanyl]-beta-D-glucopyranoside](/img/structure/B2911158.png)

![N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-sulfonamide](/img/structure/B2911160.png)

amino}acetamide dihydrochloride](/img/structure/B2911162.png)